molecular formula C17H16ClN3O4 B3458799 N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide

Katalognummer B3458799
Molekulargewicht: 361.8 g/mol
InChI-Schlüssel: IMHNGOIIRFHKRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide, also known as TAK-659, is a novel selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets such as PLCγ2 (phospholipase Cγ2) and BTK itself, leading to the activation of various signaling pathways. N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inducing apoptosis in B-cell malignancies.
Biochemical and physiological effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide has been shown to selectively inhibit BTK activity in CLL and NHL cells, with minimal effects on other kinases such as Tec, Itk, and Jak2. This selectivity may translate into a favorable safety profile in clinical trials. N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide has also been shown to induce apoptosis in B-cell malignancies, which is a desirable outcome for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide is its selectivity for BTK, which allows for more precise targeting of B-cell malignancies. Another advantage is its potent antitumor activity in preclinical models, which suggests that it may be effective in treating patients with CLL and NHL. However, there are also limitations to using N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide in lab experiments. For example, the optimal dose and schedule of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide may vary depending on the specific cancer type and stage, which may complicate the interpretation of results. Additionally, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide may have off-target effects on other kinases in certain contexts, which may affect its efficacy and safety.

Zukünftige Richtungen

There are several future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide. One direction is to investigate its efficacy in clinical trials for patients with CLL and NHL. Another direction is to explore its potential as a combination therapy with other targeted agents or immunotherapies. Additionally, further studies are needed to understand the mechanisms of resistance to BTK inhibitors such as N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide and to develop strategies to overcome resistance. Finally, there is a need for more preclinical studies to evaluate the safety and efficacy of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide in other cancer types and in combination with other therapies.

Wissenschaftliche Forschungsanwendungen

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide selectively inhibits BTK activity in CLL and NHL cells, leading to decreased cell viability and proliferation. In vivo studies have demonstrated that N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity to normal tissues.

Eigenschaften

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c18-15-11-13(4-5-16(15)20-6-8-25-9-7-20)19-17(22)12-2-1-3-14(10-12)21(23)24/h1-5,10-11H,6-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHNGOIIRFHKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.